molecular formula C27H23N3O4 B2638921 3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866339-91-5

3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2638921
CAS RN: 866339-91-5
M. Wt: 453.498
InChI Key: TWQFTUADOLYEHD-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O4 and its molecular weight is 453.498. The purity is usually 95%.
BenchChem offers high-quality 3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

The compound 3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is part of a family of complex heterocyclic compounds. Various synthesis techniques have been developed for related structures, providing insights into potential synthesis pathways for this compound. For instance, 1-hydroxypyrazolo[3,4-c]quinoline and its isoquinoline counterparts were synthesized from 1-benzyloxypyrazole, showcasing the versatility of pyrazole derivatives and the complexity of forming such fused ring systems (Pawlas et al., 2000). Similarly, the synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives involved multi-step processes, including the preparation of ethyl 4-hydroxyquinoline-3-carboxylate derivatives and subsequent reactions, highlighting the intricate nature of synthesizing such quinoline derivatives (Ismaïli et al., 1999).

Structural and Conformational Studies

Conformational and structural analysis of related compounds provides insights into the possible behavior and characteristics of 3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. For example, novel pyrazolo[4,3-c]quinoline derivatives synthesized as potential ligands for the estrogen receptor showed interesting features related to regioselectivity and reaction mechanisms, indicating the intricate interactions and steric considerations in such molecules (Kasiotis et al., 2006). The detailed structural analysis of 5-benzyl-7,9-dimethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinolin-1-ium chloride acetic acid solvate revealed intricate hydrogen bonding patterns and the distribution of charge within the molecule, suggesting how slight changes in the structure can significantly impact the molecular properties (Baumer et al., 2004).

properties

IUPAC Name

5-(4-ethoxyphenyl)-8-[(2-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-3-32-19-10-8-17(9-11-19)26-21-15-30(14-18-6-4-5-7-23(18)31-2)22-13-25-24(33-16-34-25)12-20(22)27(21)29-28-26/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFTUADOLYEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

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